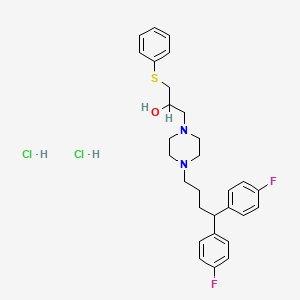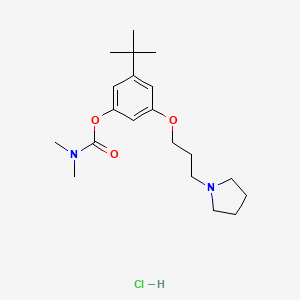
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pigment in inks and paints.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, 2,5-dichloroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide under basic conditions to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
化学反应分析
Types of Reactions
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro and chloro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonated or nitrated derivatives.
科学研究应用
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.
Medicine: Explored for its potential use in diagnostic assays and as a therapeutic agent in certain conditions.
Industry: Widely used as a dye in textiles, inks, and paints due to its vibrant color and stability.
作用机制
The mechanism of action of 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo reduction in biological systems, leading to the formation of amines which can interact with various biomolecules. The compound’s effects are mediated through these interactions, which can influence cellular processes and enzyme activities.
相似化合物的比较
Similar Compounds
- 4-((2,4-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide
Uniqueness
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and color properties. The presence of both electron-withdrawing groups (nitro and chloro) on the aromatic rings enhances its stability and makes it distinct from other similar compounds.
属性
CAS 编号 |
84029-83-4 |
|---|---|
分子式 |
C23H14Cl2N4O4 |
分子量 |
481.3 g/mol |
IUPAC 名称 |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2N4O4/c24-14-8-9-19(25)20(11-14)27-28-21-17-7-2-1-4-13(17)10-18(22(21)30)23(31)26-15-5-3-6-16(12-15)29(32)33/h1-12,30H,(H,26,31) |
InChI 键 |
CICZEPSFMHEEHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




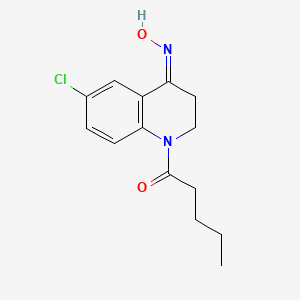

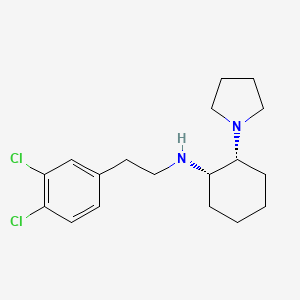
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)

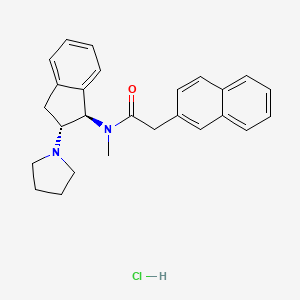
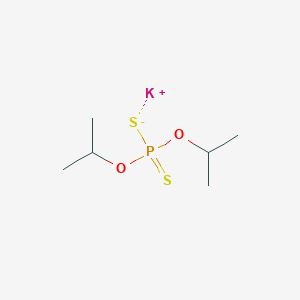


![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
